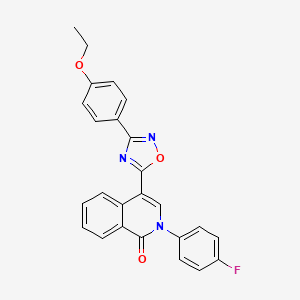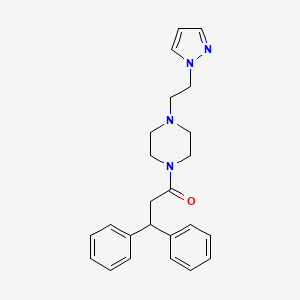
1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3,3-diphenylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3,3-diphenylpropan-1-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly known as a selective serotonin reuptake inhibitor (SSRI) and has been studied for its potential use in treating depression, anxiety, and other mental health disorders.
科学的研究の応用
1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3,3-diphenylpropan-1-one has been studied for its potential applications in various fields. In the field of mental health, this compound has been studied for its potential use as an antidepressant and anxiolytic agent. It has also been studied for its potential use in treating other mental health disorders such as obsessive-compulsive disorder (OCD) and post-traumatic stress disorder (PTSD).
In addition to mental health, this compound has also been studied for its potential applications in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as a drug delivery system for cancer treatment.
作用機序
The mechanism of action of 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3,3-diphenylpropan-1-one involves the inhibition of serotonin reuptake in the brain. This results in an increase in the concentration of serotonin in the synaptic cleft, which can alleviate symptoms of depression and anxiety. This compound has also been shown to have anxiolytic effects through its interaction with the GABAergic system.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can increase the levels of serotonin and dopamine in the brain, which can improve mood and alleviate symptoms of depression and anxiety.
実験室実験の利点と制限
The advantages of using 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3,3-diphenylpropan-1-one in lab experiments include its high potency and selectivity for serotonin reuptake inhibition. This compound has also been shown to have low toxicity and is well-tolerated in animal models.
The limitations of using this compound in lab experiments include its limited solubility in water and its potential for off-target effects. Researchers must take these limitations into account when designing experiments and interpreting results.
将来の方向性
There are many future directions for research on 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3,3-diphenylpropan-1-one. One potential direction is the development of more potent and selective 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3,3-diphenylpropan-1-ones based on this compound. Another direction is the investigation of this compound's potential use in treating other mental health disorders such as OCD and PTSD.
In the field of cancer research, future directions include the investigation of this compound's mechanism of action and its potential use as a drug delivery system for cancer treatment. Researchers may also explore the use of this compound in combination with other anti-cancer agents to enhance its efficacy.
Conclusion:
This compound is a chemical compound that has potential applications in various fields, including mental health and cancer research. Its mechanism of action involves the inhibition of serotonin reuptake in the brain, which can alleviate symptoms of depression and anxiety. While this compound has advantages for lab experiments, researchers must also take into account its limitations. There are many future directions for research on this compound, and further investigation may lead to the development of new and more effective treatments for various diseases.
合成法
The synthesis of 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3,3-diphenylpropan-1-one involves several steps. The first step involves the reaction of 1-(4-bromophenyl)-2-(1H-pyrazol-1-yl)ethanone with piperazine in the presence of a base. The resulting compound is then reacted with 1,3-diphenylpropan-1-one in the presence of a reducing agent to obtain the final product. This synthesis method has been optimized to produce high yields of the compound and has been used in various research studies.
特性
IUPAC Name |
3,3-diphenyl-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O/c29-24(27-17-14-26(15-18-27)16-19-28-13-7-12-25-28)20-23(21-8-3-1-4-9-21)22-10-5-2-6-11-22/h1-13,23H,14-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQVWCHJXXOYJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Amino-1-methyl-5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2883796.png)
![N-(2,5-difluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2883801.png)

![6-Amino-1-benzyl-5-[2-(3,4-dimethoxy-phenyl)-ethylamino]-1H-pyrimidine-2,4-dione](/img/structure/B2883804.png)
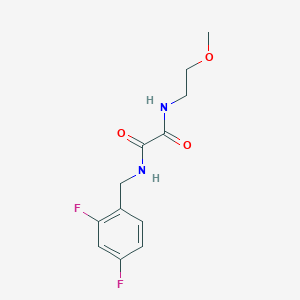
![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(2,4-difluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2883806.png)
![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2883807.png)
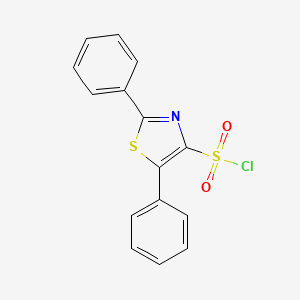
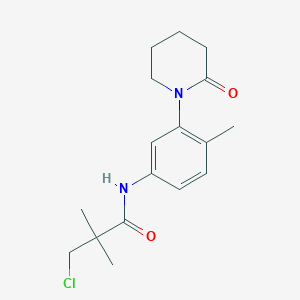
![2-((2-Chloro-6-fluorobenzyl)thio)-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2883811.png)
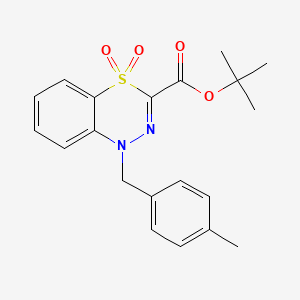
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B2883813.png)
![N-[2-[Benzyl(ethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2883814.png)
